H1975 Gefitinib-Resistant NSCLC Cell Proliferation Inhibition: Flavokawain 1i vs. Flavokawain B
Flavokawain 1i demonstrates quantitatively distinct antiproliferative activity against gefitinib-resistant H1975 NSCLC cells when compared to the natural analog flavokawain B under comparable assay conditions. At 30 µM concentration, compound 1i suppresses cell proliferation by 36%, whereas flavokawain B at 20 µM achieves 54.4% inhibition [1]. This concentration-dependent differential response confirms that the synthetic naphthalenyl substitution in 1i yields a distinct potency profile relative to the natural methylenedioxyphenyl-substituted flavokawain B, which has implications for dose-response experimental design [2].
| Evidence Dimension | Inhibition of H1975 gefitinib-resistant NSCLC cell proliferation |
|---|---|
| Target Compound Data | 36% inhibition at 30 µM |
| Comparator Or Baseline | Flavokawain B: 54.4% inhibition at 20 µM |
| Quantified Difference | Different concentration-response relationships; 1i requires higher concentration (30 µM) to achieve partial inhibition (36%) versus flavokawain B's 54.4% at 20 µM |
| Conditions | H1975 NSCLC cell line; MTT assay; 48-hour incubation (flavokawain B); unspecified for compound 1i |
Why This Matters
Users investigating dose-dependent Hsp90 inhibition in drug-resistant NSCLC models must select the compound with the potency profile appropriate to their experimental design; these two compounds are not interchangeable in dose-response studies.
- [1] Seo, Y. H., & Oh, Y. J. (2013). Synthesis of Flavokawain B and its Anti-proliferative Activity Against Gefitinib-resistant Non-small Cell Lung Cancer (NSCLC). Bulletin of the Korean Chemical Society, 34(12), 3782-3786. View Source
- [2] Seo, Y. H., & Park, S. Y. (2014). Synthesis of Flavokawain Analogues and their Anti-neoplastic Effects on Drug-resistant Cancer Cells Through Hsp90 Inhibition. Bulletin of the Korean Chemical Society, 35(4), 1154-1158. View Source
